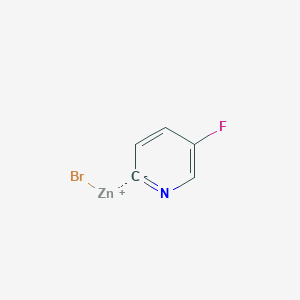

![molecular formula C18H18FN3O3S B2650934 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide CAS No. 1252859-41-8](/img/structure/B2650934.png)

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

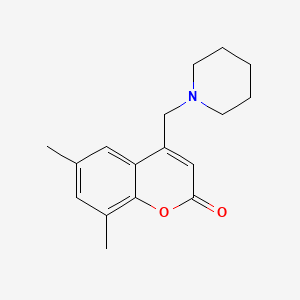

The compound “2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid . Another synthetic strategy involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis

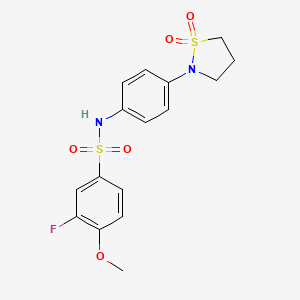

The molecular structure of this compound contains a total of 50 bonds, including 27 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 3 double bonds, and 5 aromatic bonds . It also includes 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring .Chemical Reactions Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives . The synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Physical And Chemical Properties Analysis

The compound exhibits the following NMR spectrum: 2.24 (s, 3H, CH3); 3.35–3.37 (m, 4H, CH2); 3.68 (s, 2H, COCH2); 3.71-3.73 (m, 4H, CH2); 6.82–7.27 (m, 5H, ArH); 7.41 (d, 2H, J = 8.8 Hz, ArH); 7.68 (d, 2H, J = 8.8, ArH); 9.47 (s, 1H, NH, D2O exchangeable); 10.35 (s, 1H, NH, D2O exchangeable) .Scientific Research Applications

Imaging Applications

Radioligands based on pyrimidine derivatives have been developed for imaging the translocator protein (18 kDa) using positron emission tomography (PET). These compounds, designed with fluorine in their structure for labeling with fluorine-18, enable in vivo imaging to study neuroinflammatory processes. For example, [18F]DPA-714 was synthesized using a tosyloxy-for-fluorine nucleophilic aliphatic substitution, demonstrating potential as an in vivo PET radiotracer in neuroinflammation studies (Dollé et al., 2008).

Synthesis and Biological Evaluation

A series of novel pyrazolo[1,5-a]pyrimidines, similar to N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, were synthesized and evaluated for their affinity to the translocator protein 18 kDa (TSPO). These derivatives showed subnanomolar affinity, comparable to the parent molecule, highlighting their potential as biomarkers for neuroinflammatory processes (Damont et al., 2015).

Anticancer Activity

Compounds derived from pyrimidine, such as certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, have been explored for their anticancer activities. In a study, one compound showed appreciable cancer cell growth inhibition against eight cancer cell lines, indicating the potential for new anticancer agents in this chemical class (Al-Sanea et al., 2020).

Herbicidal Activity

Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides were designed and synthesized, exhibiting herbicidal activities against dicotyledonous weeds. This research demonstrates the utility of fluorinated pyrimidine derivatives in the development of new herbicides (Wu et al., 2011).

Antimicrobial Activity

N-(Substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Compounds demonstrated potency against various bacterial and fungal strains, highlighting the versatility of thienopyrimidine derivatives in antimicrobial research (Kerru et al., 2019).

Future Directions

Future research could focus on exploring the biological activities of this compound and its derivatives, given that thieno[3,2-d]pyrimidines are known to have diverse biological activities . Further studies could also investigate the synthesis of this compound using different reagents and conditions .

properties

IUPAC Name |

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3S/c1-2-3-8-21-17(24)16-14(7-9-26-16)22(18(21)25)11-15(23)20-13-6-4-5-12(19)10-13/h4-7,9-10,16H,2-3,8,11H2,1H3/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKFKERNNMJDKE-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=CC=C3)F)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN3O3S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2650853.png)

![1-(4-Chlorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2650858.png)

![(3-Methylphenyl){1-phenyl-6-[(2-phenylethyl)amino]pyrazolo[4,5-e]pyrimidin-4-y l}amine](/img/structure/B2650865.png)

![Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B2650870.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2650874.png)